molecular formula C9H12ClO4PS3 B6595986 CARBOPHENOTHION METHYL SULFONE CAS No. 62059-34-1

CARBOPHENOTHION METHYL SULFONE

Cat. No.: B6595986
CAS No.: 62059-34-1
M. Wt: 346.8 g/mol
InChI Key: SPNAGUFFJDAMAP-UHFFFAOYSA-N
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Description

Carbophenothion Methyl Sulfone is a critical oxidative metabolite of the organophosphate insecticide and acaricide carbophenothion . This high-purity reference material is essential for analytical laboratories conducting compliance monitoring and environmental fate studies, enabling the accurate quantification of pesticide residues in various matrices, including food and environmental samples . Understanding and detecting this metabolite is a key part of comprehensive pesticide residue analysis programs, which are governed by maximum residue limits (MRLs) set by international regulatory bodies such as the EPA and EFSA . The product is strictly for professional laboratory use in research and analysis. It is not for diagnostic, therapeutic, or personal use. Proper safety protocols, including the use of appropriate personal protective equipment (PPE), must be followed to minimize exposure risks .

Properties

IUPAC Name

(4-chlorophenyl)sulfonylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO4PS3/c1-13-15(16,14-2)17-7-18(11,12)9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNAGUFFJDAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO4PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016590
Record name Carbophenothion-Methyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62059-34-1
Record name Carbophenothion-Methyl Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of Carbophenothion

The oxidation of carbophenothion represents a foundational method for synthesizing its methyl sulfone derivative. This route employs strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under controlled acidic or neutral conditions. The reaction mechanism involves the conversion of the thioether group (-S-) in carbophenothion to a sulfone group (-SO₂-) through a two-electron oxidation process.

Reaction Equation:

C11H15ClO2PS2+2H2O2C11H15ClO4PS2+2H2O\text{C}{11}\text{H}{15}\text{ClO}2\text{PS}2 + 2 \text{H}2\text{O}2 \rightarrow \text{C}{11}\text{H}{15}\text{ClO}4\text{PS}2 + 2 \text{H}_2\text{O}

Key parameters influencing yield and purity include:

  • Oxidant Concentration : Stoichiometric excess (1.5–2.0 equivalents) of H₂O₂ ensures complete conversion.

  • Temperature : Reactions proceed optimally at 60–80°C, minimizing side reactions such as over-oxidation to sulfonic acids.

  • Catalysts : Transition metal catalysts (e.g., tungsten or molybdenum oxides) accelerate the reaction but require post-synthesis removal.

Direct Methylation of Sodium Sulfinate Intermediates

An alternative industrial method bypasses the oxidation step by directly methylating sodium p-toluenesulfinate, as detailed in patent CN101659635A. This approach uses monochloro methane (CH₃Cl) as a methylating agent, reacting with the sulfinate salt under elevated pressure and temperature.

Reaction Equation:

C7H7SO2Na+CH3ClC8H10SO2+NaCl\text{C}7\text{H}7\text{SO}2\text{Na} + \text{CH}3\text{Cl} \rightarrow \text{C}8\text{H}{10}\text{SO}_2 + \text{NaCl}

Critical Steps:

  • Salification : p-Toluenesulfonyl chloride is converted to sodium p-toluenesulfinate using anhydrous sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) at reflux.

  • Methylation : The sulfinate solution is pressurized with CH₃Cl at 0.20–0.30 MPa and 82–93°C for 18–19 hours, achieving >85% yield.

  • Workup : pH adjustment to 9–10 with alkali lye, followed by cooling, filtration, and drying, yields the final product with 99.5% purity.

Industrial Production Methods

Large-Scale Methylation Reactor Design

Industrial synthesis, as exemplified in patent CN101659635A, employs stainless steel reactors equipped with vacuum systems and recirculating cooling. Key design features include:

  • Pressure Control : Automated valves maintain internal pressure at 0.28 MPa to prevent CH₃Cl leakage.

  • Temperature Gradients : Jacketed reactors use interlayer cooling to stabilize exothermic reactions during methylation.

Comparative Analysis of Methylating Agents

Traditional methods using dimethyl sulfate (highly toxic) have been supplanted by CH₃Cl due to safety and regulatory advantages. A comparison of methylating agents is summarized below:

Parameter Monochloro Methane (CH₃Cl) Dimethyl Sulfate
ToxicityLowHigh (Carcinogenic)
Reaction Pressure0.20–0.30 MPaAmbient
ByproductNaCl (Non-toxic)Sulfuric Acid (Corrosive)
Yield≥85%70–75%

Data adapted from CN101659635A and CN102924347A.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Optimal methylation occurs at 82–93°C and 0.28 MPa, balancing reaction kinetics and reagent stability. Lower temperatures (<80°C) prolong reaction times, while higher pressures (>0.30 MPa) risk equipment failure.

Solvent Systems

Aqueous sodium bicarbonate solutions (pH 8–9) serve dual roles as reaction media and acid scavengers, neutralizing HCl byproducts. Non-polar solvents (e.g., toluene) are avoided due to incompatibility with ionic intermediates.

Analytical Methods for Quality Control

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to verify product purity. Patent CN101659635A reports 99.5% purity using GC-MS with a capillary column (30 m × 0.25 mm ID).

Byproduct Detection

Ion chromatography (IC) quantifies NaCl byproducts, ensuring compliance with industrial effluent standards (<5 ppm chloride) .

Chemical Reactions Analysis

Types of Reactions: Carbophenothion methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Agricultural Applications

Pesticide Use
Carbophenothion methyl sulfone is primarily utilized in agriculture as a pesticide due to its effectiveness against a range of pests. It acts as an insecticide and acaricide, particularly in the protection of crops such as citrus fruits, cotton, and various vegetables. The compound's lipophilic nature allows it to persist on plant surfaces and in soil, providing long-term protection against pests like aphids and spider mites .

Mechanism of Action
The efficacy of this compound stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. By blocking AChE activity, it leads to an accumulation of acetylcholine, causing overstimulation of the nervous system in target pests . This mechanism is similar to that of other organophosphates, making it effective for pest control.

Environmental Monitoring

Detection of Contamination
Due to its persistence in the environment, this compound serves as a useful biomarker for assessing contamination levels from its parent compound, carbophenothion. Studies have shown that it can be detected in water and soil samples long after the degradation of carbophenothion itself. This characteristic makes it valuable for environmental monitoring and assessing historical pesticide usage.

Case Study: Water Quality Assessment
In a study evaluating water quality in agricultural regions, researchers utilized this compound as an indicator of pesticide contamination. The presence of this metabolite correlated with agricultural runoff patterns, demonstrating its utility in environmental assessments.

Biochemical Research

Toxicological Studies
Research has indicated that this compound may exhibit toxicity levels comparable to or exceeding those of carbophenothion itself. Toxicological assessments are ongoing to better understand the health risks associated with exposure to this compound . These studies are crucial for evaluating the safety of using this pesticide in agricultural settings.

Potential Health Impacts
The neurotoxic effects of this compound necessitate careful examination regarding human exposure risks. Reports have highlighted instances of poisoning linked to carbophenothion exposure, emphasizing the need for stringent safety protocols when handling this compound .

Comparative Analysis with Related Compounds

Compound NameDescriptionUnique Features
CarbophenothionParent compound; widely used insecticideHighly toxic; restricted use
This compoundMethylated derivative with similar propertiesEnhanced stability and effectiveness
Phosphorodithioic acid derivativesStructurally related compounds with pesticidal activitiesVarying degrees of toxicity and environmental persistence

This compound stands out due to its specific oxidation state and the presence of the sulfone group, which enhances its stability compared to other derivatives.

Mechanism of Action

The mechanism of action of carbophenothion methyl sulfone involves the inhibition of cholinesterase, an essential enzyme in the production of neurotransmitters containing choline-based esters, such as acetylcholine. This inhibition disrupts the normal functioning of the nervous system, leading to the death of pests .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Carbophenothion Methyl Sulfone with structurally or functionally related sulfones, highlighting key differences in molecular properties and applications:

Chemical Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Applications Key Properties
This compound* N/A C₁₁H₁₅O₅PS₂ (inferred) ~322.3 (hypothetical) Pesticide metabolite Higher polarity than parent compound; increased environmental persistence
Demeton-O-methyl sulfone 25476-48-6 C₆H₁₅O₅PS₂ 262.25 Insecticide Organophosphate with sulfone group; targets acetylcholinesterase
Diphenyl sulfone 127-63-9 C₁₂H₁₀O₂S 218.27 Polymer additive, high-temperature solvent Thermally stable; low reactivity
4-Bromophenyl Methyl Sulfone N/A C₇H₇BrO₂S 235.10 Agrochemicals, pharmaceuticals Halogenated sulfone; used in synthesis
Methyl phenyl sulfone N/A C₇H₈O₂S 156.20 Chemical intermediate High solubility in polar solvents
2,3,5-Trichlorophenyl methyl sulfone 104380-10-1 C₇H₅Cl₃O₂S 259.59 Potential fungicide/intermediate Chlorinated aromatic sulfone; lipophilic

Anticancer Potential of Sulfones

Methyl sulfone derivatives (e.g., dimethyl sulfone) demonstrate anticancer activity by modulating hypoxia-induced pathways (e.g., HIF-1α suppression) and disrupting microtubule dynamics in metastatic cells . While this compound’s bioactivity is unstudied, structurally similar sulfones like 2,3,5-trichlorophenyl methyl sulfone may share these properties .

Industrial and Agricultural Use

  • Diphenyl sulfone : Utilized in high-performance polymers (e.g., polysulfones) due to thermal stability (>300°C) .
  • Demeton-O-methyl sulfone : Broad-spectrum insecticide with residual activity in crops .
  • 4-Bromophenyl Methyl Sulfone : Emerging applications in photoactive compounds and cross-coupling reactions .

Biological Activity

Carbophenothion methyl sulfone, a derivative of carbophenothion, is primarily recognized for its biological activity as an inhibitor of acetylcholinesterase (AChE). This compound's mechanism of action and its implications for both agricultural and toxicological contexts are critical areas of research.

Acetylcholinesterase Inhibition
this compound exerts its biological effects primarily through the inhibition of AChE, an enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. The inhibition leads to an accumulation of ACh, resulting in overstimulation of the nervous system. This mechanism is similar to that of other organophosphate compounds, which are known for their neurotoxic effects in both insects and mammals .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Insecticidal Properties : The compound is utilized as an insecticide due to its effectiveness in disrupting neurotransmission in target pests. Its lipophilic nature allows it to persist on treated surfaces, enhancing its efficacy against various insects .
  • Toxicity to Non-target Organisms : While effective against pests, this compound poses risks to non-target organisms, including humans. Symptoms of exposure can include nausea, vomiting, diarrhea, and neurological effects such as confusion and muscle contractions .
  • Environmental Impact : The compound's long residual activity raises concerns regarding its environmental persistence and potential bioaccumulation in non-target species .

Case Studies and Research Findings

Research has highlighted the significant biological effects associated with this compound. Below is a summary of notable studies:

StudyFindings
NTP Technical Report A 2-year study on rats revealed increased incidences of nerve degeneration and nonneoplastic lesions in various organs at high exposure levels (400-1600 ppm).
Acute Toxicity Study Symptoms observed in human volunteers exposed to similar organophosphates included cholinergic signs typical of AChE inhibition.
Metabolic Pathways The metabolism of carbophenothion involves sulfoxidation leading to various metabolites that may contribute to its toxicity profile.

This compound is synthesized through the oxidation of carbophenothion using strong oxidizing agents like hydrogen peroxide or potassium permanganate. This process is crucial for obtaining high purity and yield necessary for both agricultural applications and research purposes .

Q & A

Q. What are the established analytical methods for quantifying Carbophenothion Methyl Sulfone in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for detection. Sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from matrices like soil or water. Calibration curves should be validated using certified reference materials to ensure accuracy . For trace analysis, derivatization may enhance sensitivity, particularly for metabolites. Researchers must account for matrix effects (e.g., ion suppression in LC-MS/MS) by using internal standards like deuterated analogs .

Q. How is this compound synthesized, and what are the critical reaction conditions?

Methodological Answer: The compound is synthesized via sulfur-methylation of carbophenothion using methylating agents like dimethyl sulfate under alkaline conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., acetonitrile for polarity), and stoichiometric ratios to minimize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Post-synthesis purification involves column chromatography, with purity verified by HPLC (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in airtight containers at 4°C to prevent degradation. Emergency protocols should address spills (neutralize with activated carbon) and exposure (immediate rinsing with water for 15 minutes). Toxicity data (e.g., LD50) must be reviewed prior to experiments, and disposal should comply with hazardous waste regulations .

Q. How do researchers design studies to assess the environmental persistence of this compound?

Methodological Answer: Conduct soil microcosm experiments under controlled temperature and pH conditions. Measure half-life (t½) via first-order kinetics using repeated sampling over weeks. Assess abiotic degradation (hydrolysis, photolysis) by exposing the compound to UV light or varying pH buffers. Include controls with sterile soil to distinguish microbial vs. chemical degradation pathways. Data interpretation requires normalization to local environmental conditions (e.g., organic carbon content) .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s interaction with acetylcholinesterase (AChE) in non-target organisms?

Methodological Answer: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity at AChE’s catalytic site. Validate findings with in vitro enzyme inhibition assays, measuring IC50 values. Compare structural analogs to identify critical functional groups (e.g., sulfone moiety’s role in irreversible binding). Contradictory data may arise from species-specific AChE isoforms; address this by testing multiple models (e.g., human, avian, aquatic) .

Q. How can contradictory data on the compound’s metabolic pathways in mammalian systems be resolved?

Methodological Answer: Apply isotope-labeled this compound (e.g., ¹⁴C-labeled) to track metabolites in liver microsomes. Use high-resolution mass spectrometry (HRMS) to distinguish oxidation products (e.g., sulfoxides vs. sulfones). Conflicting reports may stem from interspecies differences in cytochrome P450 isoforms; mitigate this by profiling metabolites across models (rats, humans). Statistical tools like PCA can identify outliers in datasets .

Q. What experimental designs are optimal for studying the compound’s multi-target effects in cancer cells, as seen with methyl sulfone analogs?

Methodological Answer: Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) to map hypoxia-related pathways (e.g., HIF-1α suppression). Use siRNA knockdown to validate target genes (e.g., glycolytic enzymes). Compare dose-response curves in normoxic vs. hypoxic conditions. Advanced studies should address paradoxical effects—e.g., methyl sulfone’s dual role in inhibiting metastasis while promoting iron homeostasis in normal cells .

Q. How do researchers evaluate the ecological risks of this compound in aquatic ecosystems?

Methodological Answer: Conduct mesocosm studies to simulate exposure in freshwater systems. Measure bioaccumulation factors (BAFs) in algae, invertebrates, and fish. Use probabilistic models (e.g., Species Sensitivity Distributions) to estimate HC5 (hazardous concentration for 5% of species). Conflicting risk assessments often arise from variability in endpoint selection (mortality vs. sublethal effects); address this by integrating multi-tiered toxicity testing .

Methodological Resources

  • Data Analysis : Use tools like R or Python for kinetic modeling and PCA .
  • Literature Review : Prioritize databases like SciFinder and Web of Science, filtering by peer-reviewed journals and excluding non-academic sources (e.g., ) .
  • Experimental Design : Follow systematic review frameworks (e.g., PRISMA) to minimize bias in data synthesis .

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